molecular formula C7H3FN4 B13489016 4-Azido-2-fluorobenzonitrile

4-Azido-2-fluorobenzonitrile

Cat. No.: B13489016
M. Wt: 162.12 g/mol
InChI Key: LGKPLZRCHZYXML-UHFFFAOYSA-N
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Description

4-Azido-2-fluorobenzonitrile is an organic compound with the molecular formula C7H3FN4 It is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2-fluorobenzonitrile typically involves the introduction of an azido group to a fluorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where a fluorobenzonitrile is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing other leaving groups in the molecule.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Azido-2-fluorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-2-fluorobenzonitrile primarily involves its reactivity due to the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as nucleophilic substitution and cycloaddition reactions. These reactions often result in the formation of new chemical bonds, making the compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-2-fluorobenzonitrile is unique due to the presence of both the azido and fluorine groups. The azido group provides high reactivity, while the fluorine atom can influence the electronic properties of the molecule, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H3FN4

Molecular Weight

162.12 g/mol

IUPAC Name

4-azido-2-fluorobenzonitrile

InChI

InChI=1S/C7H3FN4/c8-7-3-6(11-12-10)2-1-5(7)4-9/h1-3H

InChI Key

LGKPLZRCHZYXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])F)C#N

Origin of Product

United States

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